molecular formula C5H5N3 B1218700 1H-Imidazo[1,2-b]pyrazole CAS No. 251-80-9

1H-Imidazo[1,2-b]pyrazole

Cat. No.: B1218700
CAS No.: 251-80-9
M. Wt: 107.11 g/mol
InChI Key: MFGQIJCMHXZHHP-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-b]pyrazole is an imidazole-based heterocyclic compound that has been widely studied in the scientific community due to its interesting biological properties. It is a five-membered ring that contains two nitrogen atoms and one carbon atom, and is usually referred to as IP. It is a versatile compound that has been used in the synthesis of various organic compounds and in the development of a wide range of pharmaceuticals. In addition, IP has been studied for its potential applications in the fields of catalysis, materials science, and biochemistry.

Scientific Research Applications

DNA Synthesis Inhibition

1H-Imidazo[1,2-b]pyrazole derivatives have been identified as inhibitors of DNA synthesis in animal cells. 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, in particular, inhibits DNA synthesis but does not affect bacterial cells. Its mechanism of action differs from other known DNA synthesis inhibitors, making it a unique tool for studying DNA synthesis processes (Ennis et al., 1971).

Synthesis and Characterization

The compound has been the subject of various studies focusing on its synthesis and the preparation of its derivatives. Research has detailed the improved synthesis methods for this compound and its mono- and disubstituted derivatives. These studies are crucial for creating specific derivatives for research and potential therapeutic use (Seneci et al., 1999).

Functionalization and Drug Isosteres

Recent advancements include the selective functionalization of the this compound scaffold. This has led to the development of push-pull dyes and the synthesis of drug isosteres with improved solubility. Such research opens up new avenues in drug development and material sciences (Schwärzer et al., 2021).

Biological Activity of Derivatives

Studies on derivatives of this compound have shown significant biological activity. For instance, new derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. This highlights the compound's potential as a basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2023).

Pharmacological Applications

In pharmacological contexts, certain 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, structurally related to this compound, have demonstrated potential antipsychotic activity in preclinical tests. Unlike conventional antipsychotic drugs, they do not interact with brain dopamine receptors, indicating their unique mechanism of action (Dewald et al., 1988).

Safety and Hazards

1H-Imidazo[1,2-b]pyrazole’s safety profile is essential for its potential clinical use. Researchers have assessed its toxicity, mutagenicity, and potential adverse effects. While it shows promise as an antineoplastic agent, safety evaluations continue to inform its clinical development .

Biochemical Analysis

Biochemical Properties

1H-Imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as a selective antagonist . This interaction is significant as it can modulate serotonin signaling pathways, which are involved in numerous physiological processes, including mood regulation, cognition, and sleep . Additionally, this compound has been found to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2A serotonin receptor can alter downstream signaling pathways, leading to changes in gene expression and cellular responses . Moreover, this compound has been reported to affect cellular metabolism by inhibiting specific enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the 5-HT2A serotonin receptor, acting as an antagonist and blocking the receptor’s activity . This binding interaction prevents serotonin from activating the receptor, thereby modulating serotonin signaling pathways . Additionally, this compound inhibits certain enzymes, leading to changes in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Its degradation products may have different biological activities, which can influence cellular responses . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as modulating serotonin signaling and improving mood and cognition . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit certain enzymes, thereby affecting metabolic flux and metabolite levels . For example, its interaction with the 5-HT2A serotonin receptor can influence serotonin metabolism and signaling pathways . Additionally, this compound can modulate other metabolic pathways, leading to changes in cellular function and responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within cells, affecting its overall biological effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity . For instance, its presence in specific cellular compartments can modulate enzyme activity, gene expression, and metabolic pathways .

Properties

IUPAC Name

5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-7-8-4-3-6-5(1)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGQIJCMHXZHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947957
Record name 5H-Imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-80-9
Record name Imidazopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY)?

A1: IMPY acts as an inhibitor of DNA synthesis, specifically targeting ribonucleotide reductase.

Q2: How does IMPY's inhibition of ribonucleotide reductase affect tumor cells?

A2: By inhibiting ribonucleotide reductase, IMPY disrupts the production of deoxyribonucleotides, which are essential building blocks for DNA. This disruption of DNA synthesis preferentially affects rapidly dividing cells like tumor cells, leading to growth arrest and cell death.

Q3: Does IMPY affect normal cells as well?

A3: While IMPY primarily targets rapidly dividing cells, some effects on normal cells have been observed, particularly in the bone marrow, lymphoid tissue, and gastrointestinal tract.

Q4: What other biological activities have been reported for 1H-Imidazo[1,2-b]pyrazole derivatives?

A4: Research indicates potential for this compound derivatives as:* Antiviral agents: Specifically against Herpes Simplex Virus type 1. * Anti-inflammatory and analgesic agents: Some derivatives demonstrate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). * Inhibitors of fMLP-induced neutrophil chemotaxis: This suggests potential in treating inflammatory diseases characterized by excessive neutrophil migration.

Q5: What is the molecular formula and weight of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole?

A5: The molecular formula is C5H7N3, and its molecular weight is 109.13 g/mol.

Q6: What does the crystal structure of IMPY reveal about its conformation?

A6: X-ray crystallography studies show that the pyrazole ring of IMPY is planar, while the dihydroimidazole ring adopts a shallow half-chair conformation.

Q7: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A7: Common techniques include:* Infrared spectroscopy (IR): Provides information about functional groups present in the molecule.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): Used to determine the structure and purity of the compounds.* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.

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